Cas no 93-14-1 (Guaifenesin)

Guaifenesin (guaiacol glyceryl ether) is an expectorant from the wood of guajacum officinale Linn é Conclusion: guaifenesin can relieve cough discomfort by increasing sputum volume and reducing its viscosity, thus promoting effective cough
Guaifenesin structure
Guaifenesin structure
Guaifenesin
93-14-1
C10H14O4
198.215763568878
MFCD00016873
34689
3516

Guaifenesin Properties

Names and Identifiers

    • 3-(2-Methoxyphenoxy)-1,2-propanediol
    • Guaifenesin
    • Guaiphenesin (FDA)
    • Diethyl pyrrol-1-yl malonate
    • guaiacol glyceryl ether
    • glycerol guaiacolate
    • Guaiacol Glycerol Ether
    • rac Guaifenesin
    • 3-(o-Methoxyphenoxy)-1,2-Propanediol
    • Dilyn
    • G 87
    • gge
    • Glyceryl guaiacolate
    • guaiacol
    • Guaifensin
    • guaiphenesin
    • Guaiphenesine
    • Gvaja
    • my301
    • Resil
    • Resyl
    • guaifenesin iMpurity
    • Methphenoxydiol
    • Aeronesin
    • Breonesin
    • Bronchol
    • Aresol
    • Propanosedyl
    • Guaiphesin
    • Flartussin
    • Cortussin
    • Guaiamar
    • Guaiacuran
    • Calmipan
    • Myocaine
    • Guaianesin
    • Guaiacurane
    • Myoscain
    • Dorassin
    • Reduton
    • Myocain
    • Hytuss
    • Gaiamar
    • Creson
    • Glycerin guaiacolate
    • Metossipropandiolo
    • Methoxypropanediol
    • Glyceryl guaiacol
    • 3-(2-methoxyphenoxy)propane-1,2-diol
    • Metfenossidiolo
    • Tenntuss
    • Reorganin
    • Neuroton
    • Myorelax
    • 1,2-Propanediol, 3-(o-methoxyphenoxy)- (6CI, 8CI)
    • 3-(2-Methoxyphenoxy)-1,2-propanediol (ACI)
    • 1,2-Dihydroxy-3-(2-methoxyphenoxy)propane
    • 2-G
    • Actifed C
    • Amonidren
    • Colrex Expectorant
    • Equicol
    • Giafen
    • Glycerol α-(2-methoxyphenyl) ether
    • Glycerol α-(o-methoxyphenyl)ether
    • Glycerol α-guaiacyl ether
    • Glyceryl guaiacol ether
    • Glyceryl guaiacolate ether
    • Glyceryl guaiacyl ether
    • Glycerylguaiacol
    • Glycodex
    • Glycotuss
    • Guaiacol glycerin ether
    • Guaiacyl glyceryl ether
    • Guaifenesine
    • Guajacuran
    • Guanar
    • Guayanesin
    • Hustosil
    • MeSH ID: D006140
    • Miocurin
    • Mucinex
    • Muskurelax
    • My 301
    • +Expand
    • MFCD00016873
    • HSRJKNPTNIJEKV-UHFFFAOYSA-N
    • 1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
    • OCC(COC1C(OC)=CC=CC=1)O
    • 2049375

Computed Properties

  • 198.089209g/mol
  • 0
  • 1.4
  • 2
  • 4
  • 5
  • 198.089209g/mol
  • 198.089209g/mol
  • 58.9Ų
  • 14
  • 151
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • nothing
  • 0
  • 198.22

Experimental Properties

  • SLIGHT CHARACTERISTIC ODOR
  • Stable in light and heat.
  • Slightly bitter aromatic taste
  • 0.42720
  • 58.92000
  • 4555
  • 1.5550 (estimate)
  • 5 g/100 mL (25 ºC)
  • 215 ºC (19 mmHg)
  • 80.0 to 84.0 deg-C
  • 1.52X10-6 mm Hg at 25 °C (est)
  • 215°C/19mm
  • 2723
  • 50g/l (experimental)
  • Powder
  • Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.
  • 1.1825 (rough estimate)
  • SLIGHT CHARACTERISTIC ODOR

Guaifenesin Security Information

  • GHS07 GHS07
  • TY8400000
  • 1
  • S26-S36
  • R22; R36/37/38
  • Xn Xn
  • NONH for all modes of transport
  • H302
  • P301+P312+P330
  • warning
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 22-36/37/38
  • Warning
  • Yes

Guaifenesin Customs Data

  • 2909499000
  • China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

Guaifenesin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006IRL-1mg
Guaifenesin
93-14-1 98%
1mg
$4.00 2024-04-20
A2B Chem LLC
AD03457-1mg
Guaifenesin
93-14-1 98%
1mg
$4.00 2024-07-18
abcr
AB117741-50 g
3-(2-Methoxyphenoxy)-1,2-propanediol, 98%; .
93-14-1 98%
50g
€54.00 2022-09-01
Ambeed
A113558-1mg
3-(2-Methoxyphenoxy)propane-1,2-diol
93-14-1 98%
1mg
$5.0
ChemFaces
CFN90974-20mg
Guaifenesin
93-14-1 >=98%
20mg
$40
DC Chemicals
DCAPI1387-100 mg
Guaifenesin(Guaiphenesin)
93-14-1 >99%
100mg
$250.0 2022-02-28
Enamine
EN300-25998675-0.05g
3-(2-methoxyphenoxy)propane-1,2-diol
93-14-1 95%
0.05g
$19.0 2024-06-18
Key Organics Ltd
KS-5306-1MG
Guaifenesin
93-14-1 >97%
1mg
£36.00 2023-09-07
LKT Labs
G8101-25 g
Guaifenesin
93-14-1 ≥98%
25g
$39.20
MedChemExpress
HY-B0264-10mM*1mLinDMSO
Guaifenesin
93-14-1 99.88%
10mM*1mLinDMSO
¥500 2023-07-26

Guaifenesin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Carbon Solvents: 1,4-Dioxane ;  4 h, 80 °C
Reference
An Eco-Friendly and Switchable Carbon-Based Catalyst for Protection-Deprotection of Vicinal Diols
Roman, Inmaculada; Pardo-Botello, Rosario; Duran-Valle, Carlos J.; Cintas, Pedro ; Fernando Martinez, R., ChemCatChem, 2023, 15(12),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 15 min, heated
Reference
Racemic guaifenesin preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis
Suresh, Kumarasamy; Selvaraj, Vasuki; Mathiyazhagan, Narayanan; Muthusamy, Ranganathan, Research Journal of Chemistry and Environment, 2021, 25(8), 23-27

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, 65 - 70 °C
Reference
Chemoenzymatic Route for the Synthesis of (S)-Moprolol, a Potential β-Blocker
Ghosh, Saptarshi; Bhaumik, Jayeeta; Banoth, Linga; Banesh, Sooram ; Banerjee, Uttam Chand, Chirality, 2016, 28(4), 313-318

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: Butanethiol ,  3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ;  10 h, rt
Reference
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds
Liang, Kangjiang; Li, Xipan; Wei, Delian; Jin, Cuihua; Liu, Chuanwang; et al, Chem, 2023, 9(2), 511-522

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ;  rt
1.2 rt; 30 min, rt
1.3 rt; 4 h, reflux; overnight, rt
Reference
N-Acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate
Gandolfi, Carmelo A.; Di Domenico, Roberto; Spinelli, Silvano; Gallico, Licia; Fiocchi, Luigi; et al, Journal of Medicinal Chemistry, 1995, 38(3), 508-25

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Perchloric acid
Reference
Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groups
Gokel, George W.; Dishong, Dennis M.; Diamond, Craig J., Journal of the Chemical Society, 1980, (22), 1053-4

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; rt → 60 °C; 12 h, 60 °C
1.2 Reagents: Hydrochloric acid ;  4 h, 80 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, cooled
Reference
New method for synthesis of guaiacol glyceryl ether from isopropylidene glycerol and guaiacol
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Perchloric acid
Reference
Crown cation complex effects. 20. Syntheses and cation binding properties of carbon-pivot lariat ethers
Dishong, Dennis M.; Diamond, Craig J.; Cinoman, Michael I.; Gokel, George W., Journal of the American Chemical Society, 1983, 105(3), 586-93

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diethyl carbonate Catalysts: Potassium carbonate ;  rt; rt → 110 °C; 8 h, 105 - 110 °C
Reference
One-pot synthesis of aryloxypropanediols from glycerol: towards valuable chemicals from renewable sources
Truscello, Ada M.; Gambarotti, Cristian; Lauria, Mirvana; Auricchio, Sergio; Leonardi, Gabriella; et al, Green Chemistry, 2013, 15(3), 625-628

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  15 min, 210 °C
Reference
Guaifenesin Derivatives Promote Neurite Outgrowth and Protect Diabetic Mice from Neuropathy
Hadimani, Mallinath B.; Purohit, Meena K.; Vanampally, Chandrashaker; Van der Ploeg, Randy; Arballo, Victor; et al, Journal of Medicinal Chemistry, 2013, 56(12), 5071-5078

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Sodium sulfite Solvents: Water ;  3 h, rt → 50 °C
1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C
1.3 Reagents: Oxalic acid ,  Sodium bromide Solvents: Water ;  pH 7
Reference
Method for synthesizing 3-(o-methoxyphenoxy)-1,2-propylene glycol as drug intermediate of guaifenesin
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ozone Solvents: Diethyl ether ;  -116 °C
1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ;  20 min, -116 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -116 °C
1.4 Reagents: Dimethyl sulfide ;  -116 °C → rt
Reference
Capturing primary ozonides for a syn-dihydroxylation of olefins
Arriaga, Danniel K. ; Thomas, Andy A., Nature Chemistry, 2023, 15(9), 1262-1266

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ;  15 min, 60 °C
1.2 5 h, 60 °C
Reference
A green process for synthesis of β-hydroxy aryl ethers in presence of transition metal nanoparticles
, India, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
1.2 Solvents: Ethanol ;  30 min, reflux; 8 h, reflux
Reference
Solid state properties and effective resolution procedure for guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol
Bredikhina, Zemfira A.; Novikova, Victorina G.; Zakharychev, Dmitry V.; Bredikhin, Alexander A., Tetrahedron: Asymmetry, 2006, 17(21), 3015-3020

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  2 h, 70 °C
Reference
Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activities
Yao, Zhangyu; Gong, Shubo; Guan, Teng; Li, Yunman; Wu, Xiaoming; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 - 45 min, 30 °C
1.2 10 - 12 h, 25 - 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5 - 6 h, 27 °C
Reference
An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers
Madivada, Lokeswara Rao; Anumala, Raghupathi Reddy; Gilla, Goverdhan; Kagga, Mukkanti; Bandichhor, Rakeshwar, Organic Process Research & Development, 2012, 16(10), 1660-1664

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ;  15 min, 60 °C
1.2 5 h, 60 °C
Reference
Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenols
Seth, Kapileswar; Roy, Sudipta Raha; Pipaliya, Bhavin V.; Chakraborti, Asit K., Chemical Communications (Cambridge, 2013, 49(52), 5886-5888

Synthetic Circuit 18

Reaction Conditions
Reference
Glycerol Carbonate as a Versatile Alkylating Agent for the Synthesis of β-Aryloxy Alcohols
Galletti, Gabriele; Prete, Prisco; Vanzini, Simone; Cucciniello, Raffaele ; Fasolini, Andrea; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(33), 10921-10932

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Phosphoric acid Solvents: Water ;  2 h, 102 °C; 30 min, 120 °C
Reference
An efficient process for the production of guaifenesin
, India, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ;  338 K
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Glycerol as a source of designer solvents: physicochemical properties of low melting mixtures containing glycerol ethers and ammonium salts
Leal-Duaso, Alejandro; Perez, Pascual; Mayoral, Jose A.; Pires, Elisabet; Garcia, Jose I., Physical Chemistry Chemical Physics, 2017, 19(41), 28302-28312

Guaifenesin Raw materials

Guaifenesin Preparation Products

Guaifenesin Suppliers

HU BEI RUI KE HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:93-14-1)
SHI JING LI
13545904560
1373640151@qq.com
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:93-14-1)
LEI JING LI
15102714773
1178380033@qq.com
KUNSHAN HORIZON CHEMICAL CO.,LTD
Audited Supplier Audited Supplier
(CAS:93-14-1)
KANG LIANG
15250262006
hrzhg2011@126.com
SHANG HAI SHI DAN DE BIAO ZHUN JI SHU FU WU Co., Ltd.
Audited Supplier Audited Supplier
(CAS:93-14-1)
LU ZHONG HUA
17621252073
luzh@nature-standard.com
J&K Scientific
Audited Supplier Audited Supplier
(CAS:93-14-1)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
TCI (Shanghai) Development Co., Ltd.
Audited Supplier Audited Supplier
(CAS:93-14-1)
ZHANG ZE YUAN
13061970904
Sales-CN@TCIchemicals.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-14-1)
WANG TING TING
13862111431
sales2@senfeida.com
https://senfeida.en.made-in-china.com/
ZHENG ZHOU LI BEN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:93-14-1)
HE LONG FEI
13027610933
57652075@qq.com

Guaifenesin Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-14-1)Guaifenesin
sfd4079
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:93-14-1)Guaifenesin
A844457
99%
1kg
197.0